![molecular formula C12H10Br2N2O2S B2824922 [(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine CAS No. 1246821-25-9](/img/structure/B2824922.png)
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine is an organic compound with the molecular formula C12H10Br2N2O2S. This compound is characterized by the presence of a sulfonyl group attached to a pyridylamine moiety, along with two bromine atoms and a methyl group on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine typically involves the following steps:
Bromination: The starting material, 5-methylphenyl, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Amination: Finally, the sulfonylated intermediate reacts with 2-pyridylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atoms.
科学研究应用
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atoms and pyridylamine moiety may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
[(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine can be compared with other similar compounds, such as:
[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-pyridylamine: Similar structure but with chlorine atoms instead of bromine.
[(2,4-Difluoro-5-methylphenyl)sulfonyl]-2-pyridylamine: Fluorine atoms instead of bromine.
[(2,4-Diiodo-5-methylphenyl)sulfonyl]-2-pyridylamine: Iodine atoms instead of bromine.
The uniqueness of this compound lies in its specific combination of bromine atoms and the sulfonyl-pyridylamine structure, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
2,4-dibromo-5-methyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O2S/c1-8-6-11(10(14)7-9(8)13)19(17,18)16-12-4-2-3-5-15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHQLLQDVXTUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
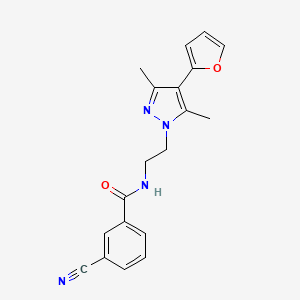
![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)
![3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2824842.png)
![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)
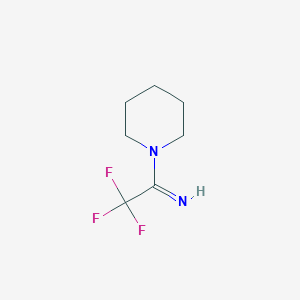
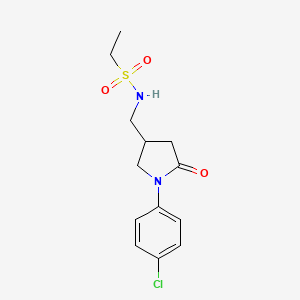
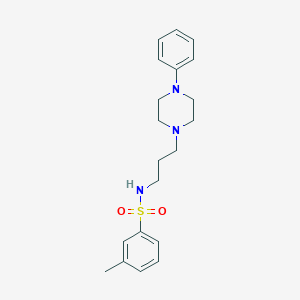
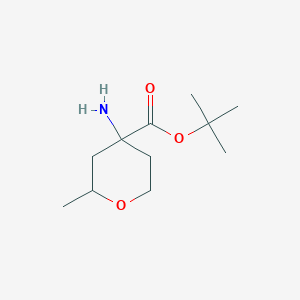
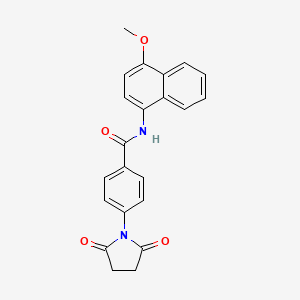
![1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2824855.png)
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B2824856.png)
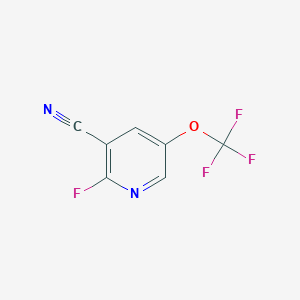
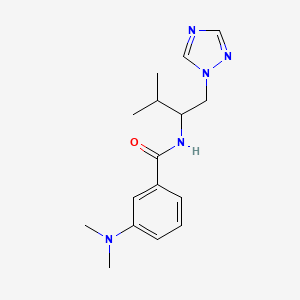
![9-[(trimethylsilyl)methyl]-9H-carbazole](/img/structure/B2824861.png)
